molecular formula C10H5BrN2O B8773503 6-(5-Bromo-furan-2-yl)-nicotinonitrile CAS No. 619334-29-1

6-(5-Bromo-furan-2-yl)-nicotinonitrile

Cat. No. B8773503
M. Wt: 249.06 g/mol
InChI Key: JMVGDWOYNIKXAQ-UHFFFAOYSA-N
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Patent
US07256203B2

Procedure details

Continuing with Scheme 1, to a solution of 1 (5.1 g, 30 mmol) in DMF (20 mL) was added portionwise N-bromosuccinimide (5.87 g, 33 mmol) with stirring. The reaction mixture was stirred overnight, then poured onto cold-water. The precipitate that formed was collected, washed with water and dried to give the analytically pure product 2 in 90.4% yield, mp 196° C. 1H nmr (DMSO-d6); δ 6.86 (d, J=3.6 Hz, 1H), 7.38 (d, J=3.6 Hz, 1H), 7.86 (d, J=8.1 Hz, 1H), 8.33 (dd, J=8.1, 2.1 Hz, 1H). 8.98 (d, J=2.1 Hz, 1H). 13C nmr; δ 153.4, 152.7, 149.6, 140.9, 125.4, 117.9, 117.0, 115.0, 114.9, 106.9. MS (m/z, rel.int.); 248 (M+, 100), 220 (10), 169 (25), 141 (80), 114 (30). Calcd for C10H5BrN2O: C, 48.22; H, 2.02; N, 11.25. Found. C, 48.47; H, 2.01; N, 11.34.
Name
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
90.4%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][N:7]=1.[Br:14]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:14][C:5]1[O:1][C:2]([C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][N:7]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
O1C(=CC=C1)C1=NC=C(C#N)C=C1
Step Two
Name
Quantity
5.87 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(O1)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.